N,N-dimethyl-N'-methoxysulfamide
Description
N,N-Dimethyl-N'-methoxysulfamide is a sulfamide derivative characterized by the substitution of two methyl groups on the nitrogen atoms of the sulfamide backbone and a methoxy (-OCH₃) group on the adjacent nitrogen. Its molecular formula is C₃H₁₁N₂O₃S, with a molecular weight of 155.19 g/mol (inferred from structural analogs). Sulfamides are known for their versatility in pharmaceutical, agrochemical, and material science applications due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C3H10N2O3S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
[methoxysulfamoyl(methyl)amino]methane |
InChI |
InChI=1S/C3H10N2O3S/c1-5(2)9(6,7)4-8-3/h4H,1-3H3 |
InChI Key |
BJWAMQPTGVXMQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-dimethyl-N'-methoxysulfamide and related sulfamide derivatives:
Structural and Functional Insights
This difference could influence solubility and bioavailability in pharmaceutical contexts .
Applications :
- Phenyl- and tolyl-substituted derivatives are prominent in antifouling coatings due to their resistance to microbial adhesion . The methoxy variant might serve similar roles with improved environmental compatibility.
- Urea analogs (e.g., fenuron, isoproturon) demonstrate that N'-substituents dictate biological activity, suggesting that the methoxy group in sulfamides could modulate pesticidal or herbicidal efficacy .
Synthetic Considerations :
- Sulfamides are typically synthesized via reactions between sulfamoyl chlorides and amines. The methoxy group may require protective strategies during synthesis to prevent oxidation or side reactions .
Toxicity and Safety: While N-Nitrosodimethylamine (a nitrosamine) is highly carcinogenic, dimethylated sulfamides like N,N-dimethyl-N'-phenylsulfamide show lower acute toxicity but require standard handling precautions .
Preparation Methods
Sulfonyl Chloride-Amine Coupling
The most direct route to N,N-dimethyl-N'-methoxysulfamide involves reacting methoxysulfonyl chloride with dimethylamine. This method, adapted from pyrazole sulfonamide syntheses, proceeds via nucleophilic substitution:
Procedure :
-
Reagent Preparation : Methoxysulfonyl chloride (1.2 eq) is dissolved in dichloromethane (DCM) under inert atmosphere.
-
Amine Addition : Dimethylamine (1.0 eq) is added dropwise at 0–5°C, followed by triethylamine (1.5 eq) to scavenge HCl.
-
Reaction Monitoring : The mixture is stirred at 25–30°C for 16 hours, with progress tracked via TLC (hexanes:ethyl acetate, 7:3).
-
Workup : Cold water is added to quench the reaction, followed by DCM extraction, drying (Na₂SO₄), and vacuum concentration.
Yield : 70–85% (crude), improving to 90–95% after column chromatography.
Key Considerations :
Sodium Hydride-Mediated Alkylation
Patent CN103755600B describes a sodium hydride (NaH)-driven method for analogous sulfonamides, adaptable to this compound:
Procedure :
-
Base Activation : NaH (1.1 eq) is added to dimethylamine in toluene at 0–5°C, forming a reactive amine anion.
-
Sulfonyl Chloride Addition : Methoxysulfonyl chloride (0.8–1.4 eq) in toluene is introduced dropwise.
-
Reaction Conditions : Stirring at 25°C for 1–2 hours ensures complete coupling.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaH:Amine Ratio | 1.0–1.2:1 | Maximizes deprotonation |
| Solvent | Toluene | Reduces hydrolysis |
| Reaction Time | 1–2 hours | Balances conversion vs. degradation |
Yield : 78–82% after aqueous workup.
Electrochemical Oxidative Coupling
Thiol-Amine Oxidation
A novel electrochemical method from JACS enables sulfonamide synthesis without traditional sulfonyl chlorides:
Mechanism :
-
Anodic Oxidation : Methanethiol (CH₃SH) is oxidized to dimethyldisulfide (CH₃SSCH₃) at 0.5 V.
-
Aminium Radical Formation : Dimethylamine undergoes one-electron oxidation to an aminium radical cation at 1.5 V.
-
Sulfenamide Intermediate : Radical coupling forms CH₃S-N(CH₃)₂, further oxidized to sulfonamide at 2.6 V.
Setup :
-
Electrolyte : 0.1 M LiClO₄ in acetonitrile
-
Electrodes : Graphite anode, Pt cathode
-
Current Density : 10 mA/cm²
Yield : 65–70%, with 98% Faradaic efficiency.
Advantages :
-
Avoids toxic sulfonyl chlorides
-
Scalable for continuous flow systems
Catalytic Methods Avoiding Acid Scavengers
DMF-Catalyzed Sulfonylation
Patent WO2001094320A2 discloses a solvent-free approach using dimethylformamide (DMF) as catalyst:
Procedure :
-
Reagent Mixing : Dimethylamine and methoxysulfonyl chloride (1.5:1 molar ratio) are combined with 0.05 eq DMF.
-
Thermal Activation : Heated to 125–150°C for 4–7 hours in toluene.
-
Product Isolation : Cooling, aqueous wash, and solvent evaporation yield pure product.
Performance Metrics :
| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.05 eq DMF | 125 | 4 | 88 |
| 0.1 eq DMF | 150 | 3 | 92 |
Key Insight : DMF facilitates HCl elimination without stoichiometric bases.
Comparative Analysis of Methods
Table 1. Method Comparison for this compound Synthesis
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-N'-methoxysulfamide, and what critical parameters influence yield?
- Methodological Answer: Synthesis of this compound can be approached via nucleophilic substitution between dimethylamine and methoxyamine derivatives under controlled conditions. Key parameters include:
- Reagent Ratios: Stoichiometric excess of dimethylamine to ensure complete sulfonylation.
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity .
- Temperature Control: Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Q. How should researchers characterize the structural and chemical purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, methoxy (-OCH₃) protons resonate at δ 3.2–3.5 ppm, while dimethylamino (-N(CH₃)₂) protons appear as a singlet near δ 2.8–3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (e.g., LTQ Orbitrap) identifies the molecular ion peak (e.g., m/z 209.12 for C₈H₁₄N₂O₃S) and fragmentation patterns .
- Elemental Analysis: Validate empirical formula (e.g., C: 45.2%, H: 6.7%, N: 13.2%) to confirm purity .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer:
- Storage Conditions: Store in airtight containers at 2–8°C to prevent hydrolysis. Moisture and light accelerate degradation, necessitating desiccants and amber glassware .
- Degradation Monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) tracks decomposition products like sulfonic acid derivatives .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for detecting trace levels of this compound in environmental samples?
- Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a reverse-phase column (e.g., C18) with electrospray ionization (ESI) in positive ion mode. Quantify using precursor-to-product ion transitions (e.g., m/z 209 → 152) .
- Solid-Phase Extraction (SPE): Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits (LOQ < 0.1 ppb) .
Q. How can computational chemistry predict the environmental fate of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolysis pathways. For example, the S–N bond is susceptible to cleavage at pH < 4, forming dimethylamine and methoxysulfamic acid .
- Molecular Dynamics Simulations: Model interactions with soil organic matter to assess adsorption potential (log Kₒₐ ~ 2.5–3.0) .
Q. What methodologies are employed to study the interaction of this compound with biological targets?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
